molecular formula C19H22N4O5S B2611606 3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897621-13-5

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2611606
CAS No.: 897621-13-5
M. Wt: 418.47
InChI Key: PSAJYSIYXOSCQZ-UHFFFAOYSA-N
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Description

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a nitro group, a benzamide core, and a phenylpiperazine moiety, making it a valuable candidate for various biochemical studies and drug development processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown anticonvulsant activity in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in neurological processes .

Cellular Effects

Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in laboratory settings are not yet well-studied. Related compounds have shown to have long-term effects on cellular function in in vitro studies . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar stability and degradation patterns, as well as long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown to have dose-dependent effects in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have shown to interact with enzymes involved in neurological processes . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have shown to have specific effects on cellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Related compounds have shown to have specific effects on subcellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: Formation of the benzamide core.

    Sulfonylation: Introduction of the sulfonyl group.

    Piperazine Derivatization: Attachment of the phenylpiperazine moiety.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and appropriate solvents and temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: Used in the design and synthesis of potential drug candidates, particularly for neurological and psychiatric disorders.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: Evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

    methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate: A similar compound with a methyl ester group instead of a benzamide core.

Uniqueness

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAJYSIYXOSCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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